![molecular formula C14H21N3O3 B14347052 N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea CAS No. 90902-06-0](/img/structure/B14347052.png)
N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is an organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a nitrophenyl group attached to a urea moiety, which is further substituted with propan-2-yl groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 4-nitrobenzylamine with isocyanates under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea, often involves the use of phosgene or its derivatives to generate the desired isocyanate intermediates. These intermediates then react with the appropriate amines to form the final product. The process is scalable and can be optimized for high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Used as a precursor in medicinal chemistry.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Another nitrophenyl derivative with different substituents.
Uniqueness
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
90902-06-0 |
|---|---|
Formule moléculaire |
C14H21N3O3 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(18)16(11(3)4)9-12-5-7-13(8-6-12)17(19)20/h5-8,10-11H,9H2,1-4H3,(H,15,18) |
Clé InChI |
YQUIPPJINDWFNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


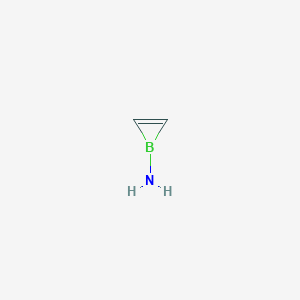
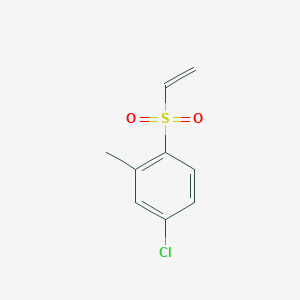
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)

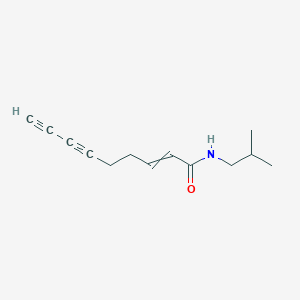
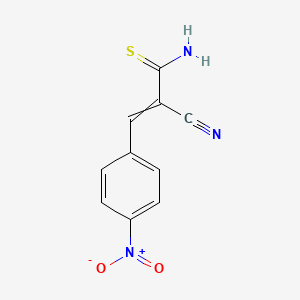

![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
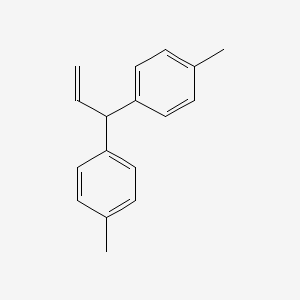
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)


